5-(3,5-Dinitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole
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Overview
Description
5-(3,5-Dinitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both nitro and pyridyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dinitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dinitrobenzoic acid hydrazide with 4-pyridinecarboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dinitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium dithionite (Na2S2O4) in aqueous solution.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogenating agents like bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
5-(3,5-Dinitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(3,5-Dinitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole depends on its application:
Fluorescent Probe: The compound’s fluorescence arises from the electronic transitions between its molecular orbitals. The presence of nitro and pyridyl groups influences the electronic distribution, enhancing its fluorescent properties.
Pharmacophore: The compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Dinitrophenyl)-1,2,4-oxadiazole: Lacks the pyridyl group, which may affect its electronic properties and applications.
3-(4-Pyridyl)-1,2,4-oxadiazole:
5-(4-Pyridyl)-1,2,4-oxadiazole: Similar structure but without the dinitrophenyl group, affecting its overall properties.
Uniqueness
5-(3,5-Dinitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole is unique due to the presence of both nitro and pyridyl groups, which confer distinct electronic and chemical properties. This combination makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.
Properties
Molecular Formula |
C13H7N5O5 |
---|---|
Molecular Weight |
313.22 g/mol |
IUPAC Name |
5-(3,5-dinitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7N5O5/c19-17(20)10-5-9(6-11(7-10)18(21)22)13-15-12(16-23-13)8-1-3-14-4-2-8/h1-7H |
InChI Key |
GJORNZAMFLOHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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